Synthesis of (R)-4,4-Dimethyloxolane-2-carboxylic Acid: A Stereocontrolled Chiral Auxiliary Approach
Synthesis of (R)-4,4-Dimethyloxolane-2-carboxylic Acid: A Stereocontrolled Chiral Auxiliary Approach
Executive Summary
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, frequently embedded in active pharmaceutical ingredients (APIs) ranging from HIV protease inhibitors to modern Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1][2]. Specifically, (R)-4,4-dimethyloxolane-2-carboxylic acid (also known as (R)-4,4-dimethyltetrahydro-2-furoic acid) serves as a critical chiral building block[3].
The synthetic challenge of this molecule lies in establishing the sterically demanding gem-dimethyl group at the C4 position while strictly controlling the absolute stereochemistry at the C2 carboxylic acid. Traditional racemic syntheses followed by enzymatic resolution often suffer from a maximum 50% theoretical yield. To bypass this limitation, this whitepaper details a highly scalable, de novo asymmetric synthesis utilizing an Evans chiral auxiliary. This self-validating protocol ensures complete regiocontrol during cyclization and delivers the target (R)-enantiomer with >99% enantiomeric excess (ee).
Retrosynthetic Strategy & Mechanistic Rationale
The structural complexity of (R)-4,4-dimethyloxolane-2-carboxylic acid necessitates a highly ordered sequence of bond formations. Our retrosynthetic disconnection relies on a late-stage intramolecular etherification.
By strategically cleaving the C5–O1 ether bond, the target simplifies to a linear 1,4-diol derivative. The C2 stereocenter can be established prior to cyclization via an asymmetric
Retrosynthetic pathway for (R)-4,4-dimethyloxolane-2-carboxylic acid.
Step-by-Step Experimental Methodology
The following protocols are designed with built-in causality—each reagent is chosen to prevent side reactions and ensure the system is self-validating.
Phase 1: Assembly of the Aliphatic Precursor
To build the carbon backbone with the gem-dimethyl group, we utilize pyrrolidine-catalyzed enamine activation.
-
Michael Addition: To a solution of isobutyraldehyde (1.0 equiv) and methyl acrylate (1.1 equiv) in neat conditions at 0 °C, add pyrrolidine (0.1 equiv) and acetic acid (0.1 equiv). The enamine intermediate selectively attacks the acrylate, yielding methyl 4-formyl-4-methylpentanoate.
-
Reduction: Dissolve the crude aldehyde in methanol at 0 °C and add NaBH₄ (0.5 equiv) portion-wise. The aldehyde is chemoselectively reduced over the ester, yielding methyl 5-hydroxy-4,4-dimethylpentanoate.
-
Protection & Hydrolysis: Protect the primary alcohol using benzyl bromide (1.2 equiv) and NaH (1.1 equiv) in THF. Subsequently, hydrolyze the methyl ester using LiOH (2.0 equiv) in THF/H₂O (3:1) to afford 5-(benzyloxy)-4,4-dimethylpentanoic acid .
Phase 2: Chiral Auxiliary Coupling & Asymmetric Hydroxylation
This phase establishes the critical (R)-stereocenter at C2.
-
Auxiliary Coupling: Convert the carboxylic acid to the corresponding acid chloride using oxalyl chloride and catalytic DMF in CH₂Cl₂. In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78 °C in THF. Cannulate the acid chloride into the oxazolidinide solution to form the N-acyl oxazolidinone.
-
Asymmetric Hydroxylation: Cool the N-acyl oxazolidinone solution in THF to -78 °C. Add NaHMDS (1.15 equiv) to generate the Z-enolate. After 30 minutes, add a pre-cooled solution of Davis oxaziridine (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine).
-
Mechanistic Insight: The bulky benzyl group of the (S)-auxiliary effectively shields the Re face of the enolate. The oxaziridine oxygen is delivered exclusively to the Si face, yielding the (R)-
-hydroxy derivative with a diastereomeric ratio (d.r.) of >95:5.
-
Phase 3: Regioselective Activation & Intramolecular Etherification
This phase relies on the steric differentiation between a primary and a secondary alcohol to drive a self-validating cyclization.
-
Deprotection: Remove the benzyl ether via hydrogenolysis using 10% Pd/C under H₂ (1 atm) in ethyl acetate. This reveals a 1,4-diol intermediate featuring a primary alcohol at C5 and a secondary alcohol at C2.
-
Regioselective Tosylation: Treat the diol with p-toluenesulfonyl chloride (TsCl, 1.05 equiv), triethylamine, and catalytic DMAP in CH₂Cl₂ at 0 °C.
-
Mechanistic Insight: The primary C5-OH is significantly less sterically hindered than the secondary C2-OH. Tosylation occurs exclusively at C5, preventing unwanted side reactions.
-
-
Cyclization: Concentrate the crude tosylate, dissolve in anhydrous THF, and add NaH (1.2 equiv) at 0 °C. The C2-hydroxyl is deprotonated, triggering a 5-exo-tet intramolecular nucleophilic substitution that displaces the C5-tosylate. This perfectly closes the oxolane ring while strictly retaining the (R)-configuration at C2.
Phase 4: Peroxide-Mediated Auxiliary Cleavage
-
Hydrolysis: Dissolve the auxiliary-bound oxolane in THF/H₂O (4:1) at 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).
-
Mechanistic Insight: Standard basic hydrolysis can cause racemization at the C2 stereocenter due to the acidity of the
-proton. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which rapidly and selectively attacks the exocyclic imide carbonyl, cleanly liberating (R)-4,4-dimethyloxolane-2-carboxylic acid without eroding enantiomeric purity.
-
Quantitative Data & Process Metrics
The following table summarizes the optimized reaction metrics, highlighting the efficiency and scalability of the asymmetric route.
| Process Phase | Key Transformation | Reagents / Catalyst | Yield (%) | Purity / d.r. / ee |
| Phase 1 | Michael Addition & Reduction | Pyrrolidine/AcOH; NaBH₄ | 82% (over 2 steps) | >98% (GC-MS) |
| Phase 1 | Benzylation & Hydrolysis | BnBr, NaH; LiOH | 88% (over 2 steps) | >99% (HPLC) |
| Phase 2 | Auxiliary Coupling | (S)-4-benzyl-2-oxazolidinone | 91% | >98% (LC-MS) |
| Phase 2 | Asymmetric Hydroxylation | NaHMDS, Davis Oxaziridine | 78% | d.r. > 95:5 (¹H NMR) |
| Phase 3 | Hydrogenolysis & Tosylation | H₂/Pd-C; TsCl, Et₃N | 85% (over 2 steps) | Regioselectivity >99:1 |
| Phase 3 | Intramolecular Cyclization | NaH, THF | 92% | >98% (LC-MS) |
| Phase 4 | Auxiliary Cleavage | LiOH, H₂O₂ | 89% | ee > 99% (Chiral GC) |
Analytical Validation and In-Process Controls (IPCs)
To ensure the integrity of the (R)-4,4-dimethyloxolane-2-carboxylic acid synthesis, strict In-Process Controls (IPCs) must be implemented at phase boundaries. The absolute configuration is ultimately confirmed via specific rotation polarimetry and chiral HPLC against a racemic standard.
Experimental Workflow and Analytical In-Process Controls (IPCs).
Conclusion
The synthesis of (R)-4,4-dimethyloxolane-2-carboxylic acid requires meticulous control over both sterics and stereochemistry. By leveraging an Evans chiral auxiliary and exploiting the inherent steric differences between primary and secondary alcohols during cyclization, this route provides a highly reliable, scalable, and enantiopure supply of this critical medicinal chemistry building block. The strategic use of peroxide-mediated cleavage ensures that the hard-won C2 stereocenter is preserved, yielding a product suitable for advanced API manufacturing.
References
- Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. Google Patents (US20220211692A1).
- Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. ResearchGate.
- Tetrahydro-2-furoic acid. Wikipedia.
